molecular formula C10H6ClN3 B14396863 4-(2-Chloropyridin-3-yl)-1H-pyrrole-3-carbonitrile CAS No. 87388-69-0

4-(2-Chloropyridin-3-yl)-1H-pyrrole-3-carbonitrile

Cat. No.: B14396863
CAS No.: 87388-69-0
M. Wt: 203.63 g/mol
InChI Key: JOBRHSXCBGAKNV-UHFFFAOYSA-N
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Description

4-(2-Chloropyridin-3-yl)-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a pyrrole ring with a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloropyridin-3-yl)-1H-pyrrole-3-carbonitrile typically involves the reaction of 2-chloropyridine with a suitable pyrrole derivative under specific conditions. One common method involves the use of organolithium reagents to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high regioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloropyridin-3-yl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the nitrogen atoms.

Scientific Research Applications

4-(2-Chloropyridin-3-yl)-1H-pyrrole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chloropyridin-3-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloropyridin-3-yl)-1H-pyrrole-3-carbonitrile is unique due to its combination of a pyridine ring with a chlorine substituent and a pyrrole ring with a cyano group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

CAS No.

87388-69-0

Molecular Formula

C10H6ClN3

Molecular Weight

203.63 g/mol

IUPAC Name

4-(2-chloropyridin-3-yl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C10H6ClN3/c11-10-8(2-1-3-14-10)9-6-13-5-7(9)4-12/h1-3,5-6,13H

InChI Key

JOBRHSXCBGAKNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=CNC=C2C#N

Origin of Product

United States

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